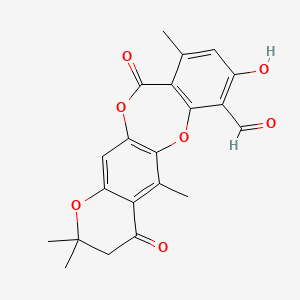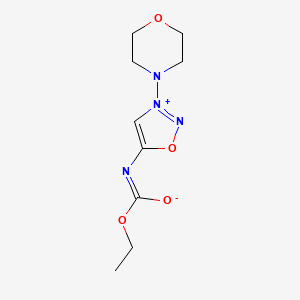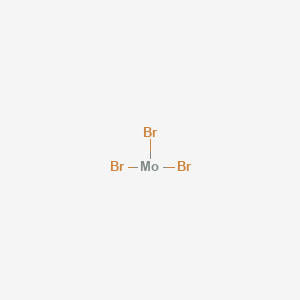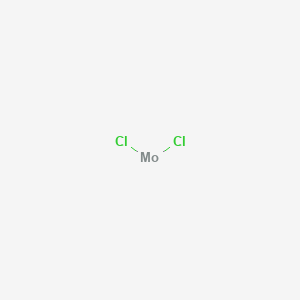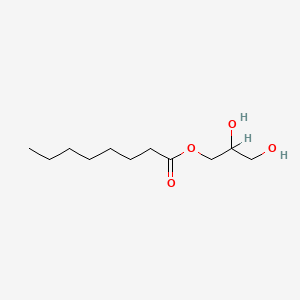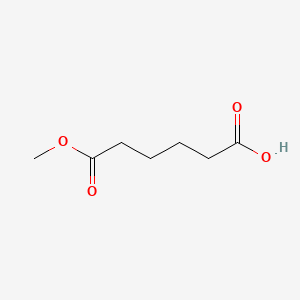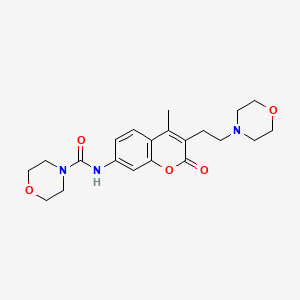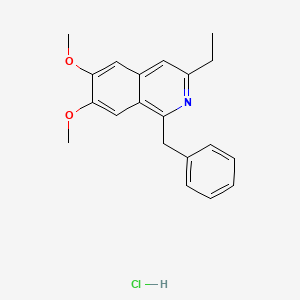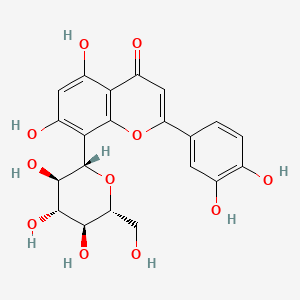
Orientin
Vue d'ensemble
Description
Orientin is a C-glycosyl compound that is luteolin substituted by a beta-D-glucopyranosyl moiety at position 8 . It has a role as an antioxidant and a metabolite . It is a C-glycosyl compound, a tetrahydroxyflavone, and a 3’-hydroxyflavonoid . It is functionally related to a luteolin .
Synthesis Analysis
Orientin is often extracted from medicinal plants . The extraction of bioactive compounds from medicinal plants is a crucial step in producing plant-derived drugs . Orientin is one of the bioactive compounds isolable from medicinal plants .Molecular Structure Analysis
The chemical structure of orientin consists mostly of phenol groups with two ether groups and one ketone group . Therefore, a polar solvent such as methanol, ethanol, or water is required to extract orientin from the medicinal plants .Chemical Reactions Analysis
Orientin has been reported to have extensive medicinal properties, including antioxidant, antiaging, antiviral, antibacterial, anti-inflammation, vasodilatation and cardioprotective, radiation protective, neuroprotective, antidepressant-like, antiadipogenesis, and antinociceptive effects .Physical And Chemical Properties Analysis
Orientin has a molecular formula of C21H20O11 and a molecular weight of 448.4 g/mol . It has one ketone, two ether, and phenyl groups in its chemical structure .Applications De Recherche Scientifique
Diabetes and Insulin Resistance
Orientin has been studied for its potential to improve substrate utilization and the expression of major genes involved in insulin signaling and energy regulation in insulin-resistant liver cells. This suggests a possible role in managing diabetes and insulin resistance .
Pharmacological Properties
Orientin is recognized for its wide range of beneficial properties, including antioxidant, anti-aging, antiviral, antibacterial, anti-inflammatory, vasodilatory, cardioprotective, and radioprotective effects. These properties make it a valuable compound in pharmacological research .
Cancer Treatment
Research indicates that Orientin may have beneficial effects in treating various cancers. It exists in diverse medicinal flora and has shown promise in mitigating colorectal cancer among other types .
Liver Protection
Studies suggest that Orientin could alleviate liver inflammation caused by toxins such as LPS and CCl4. It may work by inhibiting fibrotic markers and reducing pro-inflammatory mediators, indicating its potential as a liver-protective agent .
Dyslipidemia
Preliminary findings suggest that Orientin could have bioactive properties against dyslipidemia or insulin resistance, laying an important foundation for future research in models of type 2 diabetes .
Hepatocellular Carcinoma
Orientin has been investigated for its effects on the viability, proliferation, and migration of hepatocellular carcinoma cells in vitro. It may inhibit the proliferation and migration of these cells and affect the NF-κB signaling pathway .
Mécanisme D'action
Target of Action
Orientin, a phenolic phytoconstituent, has been found to interact with several key targets in the body. These include nuclear factor erythroid 2 related factor 2-antioxidant response element (Nrf2-ARE), phosphatidylinositol 3‑kinase-protein kinase B (PI3K-Akt), c-Jun N-terminal kinase-extracellular signal-regulated kinase 1/2 (JNK-ERK1/2), and toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-kB) pathways . These targets play pivotal roles in various pathologies, including Parkinson’s disease and colorectal cancer .
Mode of Action
Orientin modulates the activity of its targets, leading to a variety of cellular changes. For instance, it activates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes . It also inhibits the activation of the NF-κB signaling pathway, which is involved in inflammation and cell proliferation .
Biochemical Pathways
Orientin affects several biochemical pathways. It modulates the Nrf2-ARE, PI3K-Akt, JNK-ERK1/2, and TLR4/NF-kB pathways . These pathways are involved in oxidative stress response, cell survival, inflammation, and immune response. By modulating these pathways, Orientin can exert neuroprotective benefits in Parkinson’s disease and anticarcinogenic effects in colorectal cancer .
Pharmacokinetics
It has been administered at doses of 10 and 20 µm in cell lines and 10 and 20 mg/kg in mice, indicating that it can be absorbed and distributed in the body
Result of Action
Orientin has been shown to have a variety of molecular and cellular effects. It can inhibit the proliferation and migration of hepatocellular carcinoma cells . In the context of Parkinson’s disease, Orientin dose-dependently attenuated rotenone-induced changes in oxidative stress markers, inflammatory markers, gene expression levels, and behavioral parameters . In colorectal cancer, Orientin induces mitochondrial intrinsic apoptosis in cells, thereby actively interrupting cell proliferation and inflammatory signaling pathways .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAPMLGJVGLZOV-VPRICQMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182790 | |
| Record name | Orientin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28608-75-5 | |
| Record name | Orientin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28608-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orientin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028608755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orientin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-5,7-dihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORIENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAX93XCW6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



